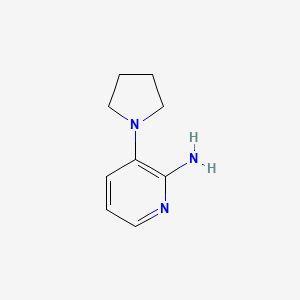

3-(Pyrrolidin-1-yl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKNLPFCARFTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyridine Scaffolds in Modern Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. rsc.orgrsc.org Its structural similarity to benzene, yet with distinct electronic properties imparted by the nitrogen atom, makes it a versatile building block in drug design and materials science. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often enhances the water solubility of molecules, a desirable trait for pharmaceutical candidates. nih.govresearchgate.net

The prevalence of the pyridine scaffold is evident in the vast number of approved drugs and biologically active compounds that contain this moiety. rsc.orgrsc.org Notable examples include drugs for a wide range of diseases, underscoring the privileged status of this heterocycle in medicinal chemistry. rsc.orgnih.gov The pyridine nucleus is also found in essential natural products like certain alkaloids and vitamins. nih.gov In materials science, pyridine derivatives are utilized in the development of functional nanomaterials and as ligands in organometallic chemistry. nih.gov The chemical reactivity of pyridine, which is prone to nucleophilic substitution, further broadens its utility in the synthesis of complex molecular architectures. nih.gov

The Versatile Role of Pyrrolidine Moieties in Diverse Chemical Structures

The non-planar, puckered nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional chemical space, which can be critical for achieving specific and potent interactions with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a key point for chemical modification. nih.govchemicalbook.com This versatility has led to the incorporation of pyrrolidine derivatives in compounds investigated for a wide array of therapeutic applications. ontosight.airesearchgate.net Furthermore, the stereochemistry of substituted pyrrolidines can be precisely controlled, offering a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a molecule. nih.gov

A Conceptual Look at the Aminopyridine Pyrrolidine Hybrid System

The compound 3-(Pyrrolidin-1-yl)pyridin-2-amine represents a hybrid system that brings together the distinct features of an aminopyridine and a pyrrolidine (B122466) ring. This fusion creates a molecule with a unique electronic and structural profile. The aminopyridine portion provides a flat, aromatic platform with hydrogen bonding capabilities from the amino group, while the pyrrolidine ring introduces a non-planar, flexible, and basic center.

Unexplored Avenues and Future Directions for 3 Pyrrolidin 1 Yl Pyridin 2 Amine

Strategies for Constructing the Pyridin-2-amine Core

The formation of the pyridin-2-amine scaffold is a critical step in the synthesis of the target compound. Several classical and modern synthetic strategies are employed for this purpose.

Direct Amination of Pyridine Derivatives

Direct amination of the pyridine ring is a straightforward approach to introduce an amino group. The Chichibabin reaction, a classic example, involves the amination of pyridines using sodium amide. wikipedia.orgntu.edu.sg While effective for producing 2-aminopyridine (B139424), its application with primary alkylamines has been limited due to the difficulty in preparing the corresponding alkyl metal amides. ntu.edu.sg

Recent advancements have introduced milder and more versatile methods. For instance, a protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the C2-amination of pyridines with primary alkylamines. ntu.edu.sgorgsyn.org This method has shown broad applicability with various primary amines and substituted pyridines. ntu.edu.sg Another approach involves the use of 2-(pyridin-2-yl)aniline (B1331140) as a removable directing group to facilitate C-H amination of benzamide (B126) derivatives mediated by cupric acetate. rsc.org

A notable example of direct amination involves the reaction of 2-nitro-3-azidopyridine with ammonium (B1175870) hydroxide, which results in the formation of 2-nitro-3,6-diaminopyridine. researchgate.net This demonstrates that direct amination is possible, especially in the presence of activating groups on the pyridine ring. researchgate.net

Hantzsch Dihydropyridine Synthesis and Modifications

The Hantzsch pyridine synthesis, first reported in 1881, is a multicomponent reaction that provides a versatile route to dihydropyridines, which can then be oxidized to form the corresponding pyridines. acs.orgwikipedia.org The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgorganic-chemistry.org

The initial product is a 1,4-dihydropyridine, often referred to as a Hantzsch ester. acs.orgwikipedia.org Subsequent oxidation, which can be achieved using reagents like ferric chloride, manganese dioxide, or potassium permanganate, leads to the aromatic pyridine ring. wikipedia.org The driving force for this oxidation is the formation of the stable aromatic system. wikipedia.org

Modifications to the traditional Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. beilstein-journals.org These include the use of microwave irradiation, aqueous micelles, and various catalysts. wikipedia.orgorganic-chemistry.org Interestingly, under certain conditions, the reaction can be directed to form the 1,2-dihydropyridine regioisomer instead of the more common 1,4-dihydropyridine. beilstein-journals.org

Cyclization Reactions for Pyridine Ring Formation

The construction of the pyridine ring through cyclization reactions is a fundamental strategy in organic synthesis. These methods typically involve the condensation of open-chain precursors. google.com For instance, 2-aminopyridine derivatives can be prepared by reacting an open-chain nitrile precursor with a nitrogen-containing compound. google.com

Various cyclization strategies exist, often relying on the condensation of carbonyl compounds. baranlab.org One common approach involves the reaction of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) to yield asymmetrical 2,6-diarylpyridines. organic-chemistry.org Another metal-free protocol utilizes the reaction of oximes to produce 2-aryl-substituted pyridines. organic-chemistry.org

Furthermore, tandem reactions that combine multiple steps in one pot have been developed for efficient pyridine synthesis. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine by simply tuning the reaction conditions. rsc.orgrsc.org

Introduction of the Pyrrolidin-1-yl Moiety

Once the pyridin-2-amine core is established, the next crucial step is the introduction of the pyrrolidin-1-yl group at the 3-position. This is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as pyrrolidine, onto an aromatic ring that is substituted with a good leaving group, typically a halogen. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate, which then expels the leaving group to restore aromaticity. masterorganicchemistry.com

The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the context of pyridine derivatives, the nitrogen atom in the ring itself acts as an electron-withdrawing group, making halopyridines susceptible to SNAr reactions, especially at the 2- and 4-positions. wikipedia.orgyoutube.com

The reaction of a 3-halogenated-2-aminopyridine with pyrrolidine would be a direct application of this methodology. The reaction is often carried out by heating the reactants, sometimes in the presence of a base. youtube.com For example, the amination of 2-fluoropyridine (B1216828) with lithium amides proceeds without the need for a transition-metal catalyst. researchgate.net Computational studies on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have shown that the reaction follows a stepwise pathway involving the initial addition of pyrrolidine followed by the elimination of the leaving group, a process that can be facilitated by a second molecule of the amine. nih.gov

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and with high functional group tolerance. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org

In the synthesis of this compound, a Buchwald-Hartwig coupling reaction would involve the reaction of a 3-halo-2-aminopyridine with pyrrolidine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov This methodology has been successfully applied to a wide range of aryl and heteroaryl substrates, including pyridines. nih.govnih.gov

Table of Reaction Parameters for Palladium-Catalyzed Amination

| Parameter | Description | Typical Conditions |

|---|---|---|

| Catalyst | Palladium source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Electron-rich phosphine | BINAP, DPPF, Xantphos |

| Base | To deprotonate the amine | NaOtBu, K₂CO₃, K₃PO₄ |

| Solvent | Anhydrous, inert solvent | Toluene, Dioxane, THF |

| Temperature | Varies depending on substrates | Room temperature to reflux |

Pyrrolidine Ring Construction in situ or Post-Functionalization

A key strategy in the synthesis of complex molecules like this compound involves the formation of one of the core ring structures, in this case, the pyrrolidine ring, at a late stage of the synthesis. This can be achieved on a pyridine scaffold that has already been functionalized to facilitate the ring-forming reaction.

[3+2] Cycloaddition Reactions to Form Pyrrolidine Rings

The [3+2] dipolar cycloaddition is a powerful and atom-economic method for constructing five-membered rings like pyrrolidines. acs.org This reaction typically involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, which is a 2π-electron component like an alkene or alkyne. acs.org In the context of synthesizing analogues of the target compound, one could envision a pyridine derivative acting as the dipolarophile.

The general approach involves generating an azomethine ylide, which then reacts with a suitable pyridine-based alkene. Azomethine ylides can be generated from various precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines. acs.org A hypothetical reaction could involve a 2-amino-3-vinylpyridine derivative reacting with an azomethine ylide to form the desired pyrrolidine ring fused to the pyridine core, which would then be further processed. The versatility of this method allows for the creation of highly substituted pyrrolidines by varying the components of the cycloaddition. acs.org

Table 1: Hypothetical [3+2] Cycloaddition Components

| Component | Role | Example |

|---|---|---|

| Pyridine Derivative | Dipolarophile | 2-Amino-3-vinylpyridine |

| Azomethine Ylide Precursor | 1,3-Dipole Source | N-methylglycine |

Intramolecular Cyclization Approaches to Pyrrolidine Skeletons

Intramolecular cyclization is another robust strategy for forming the pyrrolidine ring. This approach involves a precursor molecule that contains both the pyridine core and a side chain that can cyclize to form the five-membered ring. Common methods include intramolecular C(sp³)-H amination or the cyclization of an amine onto an electrophilic carbon. organic-chemistry.org

For the synthesis of this compound, a plausible precursor would be a 3-(4-halobutylamino)pyridin-2-amine derivative. In this molecule, the primary amine at the C2 position is already present, and the side chain at the C3 position contains a terminal leaving group (e.g., bromo or chloro). Treatment of this precursor with a base would induce an intramolecular nucleophilic substitution, where the secondary amine attacks the terminal carbon of the butyl chain, displacing the halide and forming the pyrrolidine ring in one step.

Table 2: Plausible Intramolecular Cyclization Strategies

| Precursor | Reagents/Conditions | Product |

|---|---|---|

| 3-((4-Bromobutyl)amino)pyridin-2-amine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | This compound |

Ring Contraction Reactions of Pyridines to Pyrrolidines

Skeletal editing strategies, such as the ring contraction of readily available cyclic compounds, represent an innovative approach to synthesizing valuable scaffolds. thieme-connect.com The conversion of pyridines, which are abundant and inexpensive bulk chemicals, into pyrrolidines is a promising strategy. thieme-connect.comchemicalbook.com Recent research has demonstrated a photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. thieme-connect.comchemicalbook.com This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate, ultimately forming a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a synthon for functionalized pyrrolidines. thieme-connect.com While this method showcases a novel way to generate pyrrolidine structures from pyridines, its direct application to produce this compound has not been established and would require significant modification of the starting materials and reaction pathway.

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer efficiency and flexibility in chemical synthesis. Convergent routes involve preparing key fragments of the target molecule separately before combining them, while divergent routes allow for the creation of a library of related compounds from a common intermediate.

One-Pot Tandem Reaction Sequences

One-pot tandem reactions, where multiple bond-forming events occur in the same reaction vessel without isolating intermediates, are highly efficient and environmentally benign. organic-chemistry.org The synthesis of polysubstituted pyridines can be achieved through such sequences. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines can yield highly decorated pyridine derivatives. organic-chemistry.org

A hypothetical one-pot synthesis for a this compound analogue could involve a multi-component reaction. For example, a reaction between an aldehyde, an N-substituted acetophenone, and a cyanoacetic acid derivative can lead to polysubstituted 2-aminopyrroles, which are precursors to other heterocyclic systems. nih.gov While no direct one-pot synthesis for the title compound is prominently featured in the literature, the principles of tandem reactions suggest that a process starting from simple acyclic precursors could be developed, potentially involving a cascade of Michael additions, cyclizations, and aromatization steps to build the substituted pyridine core first, followed by the introduction of the pyrrolidine moiety.

Multi-Step Syntheses from Readily Available Precursors

A robust and well-documented method for synthesizing 3-substituted-2-aminopyridines, including the title compound, proceeds via a multi-step sequence starting from commercially available precursors. thieme-connect.com This approach exemplifies a highly effective convergent and potentially divergent synthesis.

The synthesis begins with 3-fluoro-2-nitropyridine (B1302947) . thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr): The first step involves the regioselective displacement of the fluorine atom at the C3 position by pyrrolidine. The fluorine is activated by the strong electron-withdrawing nitro group at the C2 position. This reaction proceeds efficiently in a solvent like acetonitrile, using a base such as potassium carbonate to neutralize the hydrogen fluoride (B91410) byproduct. This step yields the intermediate, 3-(pyrrolidin-1-yl)-2-nitropyridine . thieme-connect.com Impressively, this reaction can achieve a near-quantitative yield (99%) when conducted at 50 °C with a slight excess of pyrrolidine. thieme-connect.com

Reduction of the Nitro Group: The second step is the reduction of the nitro group to a primary amine. This transformation can be accomplished using standard hydrogenation conditions, such as using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. thieme-connect.com This reduction cleanly converts the nitro-intermediate into the final product, This compound , in excellent yield. thieme-connect.com

This two-step sequence is highly versatile. By replacing pyrrolidine with other cyclic or aliphatic amines in the first step, a diverse library of 3-substituted-2-aminopyridines can be generated from the common 3-fluoro-2-nitropyridine precursor, demonstrating the divergent power of this synthetic route. thieme-connect.com

Table 3: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Fluoro-2-nitropyridine | Pyrrolidine (1.05 equiv), K₂CO₃ (3.0 equiv), MeCN, 50 °C, 18 h | 3-(Pyrrolidin-1-yl)-2-nitropyridine | 99 thieme-connect.com |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogs often involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. A common starting material for this process is 3-fluoro-2-nitropyridine. In the first step, the fluorine atom is displaced by an amine, such as pyrrolidine, to form a 2-nitro-3-aminopyridine intermediate. This intermediate is then reduced to the desired 2,3-diaminopyridine (B105623) derivative. While effective, this synthetic pathway presents several opportunities for the application of green chemistry principles to minimize its environmental impact.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. nih.govbiosynce.com Traditional organic solvents, often volatile and toxic, can be replaced with more environmentally friendly alternatives. For instance, the amination of polyhalogenated pyridines has been successfully demonstrated using water as a solvent, which is non-toxic, non-flammable, and readily available. nih.govnih.govacs.org Furthermore, the use of microwave irradiation has been shown to accelerate reactions, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. nih.govacs.org One-pot multicomponent reactions, which combine several synthetic steps into a single operation, also contribute to a greener process by reducing solvent usage and waste generation. nih.govtandfonline.com

Another key principle is the use of catalysts to enhance reaction efficiency and reduce waste. The reduction of the nitro group in the intermediate can be achieved using various methods, some of which are more aligned with green chemistry than others. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and often efficient method that utilizes a recyclable catalyst. rsc.org However, the use of precious metals like palladium can be costly. An alternative approach involves the use of more abundant and less toxic metals, such as iron, in the presence of an acid like ammonium chloride. This method, while classic, can generate significant amounts of iron oxide waste. The development of base-promoted amination reactions that avoid the use of transition metals altogether represents a significant advancement in the sustainable synthesis of aminopyridines. nih.govacs.org

The following table provides a summary of research findings for the synthesis of 3-substituted-2-aminopyridine analogs, which can be compared based on their adherence to green chemistry principles.

| Starting Material | Amine | Reduction Method | Solvent | Yield (%) | Green Chemistry Considerations |

| 3-Fluoro-2-nitropyridine | Morpholine | 10% Pd/C, H₂ | Ethanol | 85 | Use of a catalytic reduction method. Ethanol is a relatively green solvent. |

| 3-Fluoro-2-nitropyridine | Piperidine (B6355638) | Fe, NH₄Cl | Ethanol/Water | 78 | Avoids precious metal catalysts but generates iron waste. Use of a water co-solvent is a positive step. |

| 3-Fluoro-2-nitropyridine | Various Amines | Not specified | Not specified | Not specified | The specific conditions would determine the "greenness" of the synthesis. |

This table is based on data for analogous compounds and general synthetic methods. Specific yields for this compound may vary.

By critically evaluating each step of the synthesis of this compound and its analogs, chemists can identify areas for improvement. The ideal synthesis would utilize renewable starting materials, employ catalytic and highly selective reactions, occur in a safe and environmentally benign solvent system, and minimize waste generation. Continuous research into alternative reagents, catalysts, and reaction conditions is essential to advance the sustainable production of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring and the pyrrolidine ring. The protons on the pyridine ring are anticipated to appear in the aromatic region (typically δ 6.0-8.5 ppm). The chemical shifts are influenced by the electron-donating effects of the amino and pyrrolidinyl groups. The protons of the pyrrolidine ring will likely be observed in the upfield region, with those adjacent to the nitrogen atom showing a downfield shift compared to the other methylene (B1212753) protons. A broad singlet corresponding to the amino (NH₂) protons is also expected, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine H-4 | 7.20 - 7.40 | Triplet | 1H |

| Pyridine H-5 | 6.60 - 6.80 | Doublet | 1H |

| Pyridine H-6 | 7.80 - 8.00 | Doublet | 1H |

| Pyrrolidine -CH₂-N (α) | 3.30 - 3.50 | Triplet | 4H |

| Pyrrolidine -CH₂- (β) | 1.90 - 2.10 | Multiplet | 4H |

| -NH₂ | 4.50 - 5.50 | Broad Singlet | 2H |

Note: Predicted values are based on analogous structures and standard NMR correlation tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbons of the pyridine ring will resonate in the downfield region (δ 100-160 ppm), with their exact shifts determined by the positions of the substituents. The pyrrolidine carbons will appear in the upfield aliphatic region.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 125 - 130 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Pyrrolidine -CH₂-N (α) | 45 - 50 |

| Pyrrolidine -CH₂- (β) | 25 - 30 |

Note: Predicted values are based on analogous structures and standard NMR correlation tables. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show the connectivity between the adjacent protons on the pyridine ring (H-4, H-5, and H-6) and within the pyrrolidine ring's methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals. For example, the pyrrolidine proton signals at δ 3.30-3.50 would correlate with the carbon signal at δ 45-50.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyridine and pyrrolidine rings. For example, correlations would be expected between the α-protons of the pyrrolidine ring and the C-3 carbon of the pyridine ring, confirming the point of attachment.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic pyrrolidine ring would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the 1250-1350 cm⁻¹ range. nih.govtsijournals.com

Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C and C=N Stretch (pyridine ring) | 1400 - 1600 |

| C-N Stretch (aromatic amine) | 1250 - 1350 |

| C-N Stretch (aliphatic amine) | 1020 - 1220 |

Note: Predicted values are based on characteristic functional group frequencies. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing vibrations of the pyridine ring. aps.orgresearchgate.net The C-C and C-H vibrations of the pyrrolidine ring would also be Raman active. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. For pyridine itself, strong Raman bands are observed around 1000 and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net Similar features, shifted by the substituents, would be expected for the title compound.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its constituent chromophores: the 2-aminopyridine ring and the pyrrolidine substituent. While specific experimental spectra for this exact molecule are not extensively documented in publicly available literature, the UV-Vis absorption characteristics can be predicted based on related structures.

The pyridine ring itself exhibits characteristic absorptions in the ultraviolet region. For instance, a related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima (λmax) at approximately 204 nm and 258 nm. The presence of the amino group (-NH2) and the pyrrolidinyl group, both acting as auxochromes, on the pyridine ring of this compound is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. This shift is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The pyrrolidine moiety on its own does not have significant absorption in the near-UV region but influences the electronic properties of the pyridine ring. Therefore, the compound is expected to display intense absorption bands characteristic of π→π* transitions within the substituted aromatic system.

Table 1: Predicted UV-Vis Absorption Data

| Chromophore System | Expected Absorption Range (λmax) | Transition Type |

|---|---|---|

| Substituted Pyridine Ring | 260 - 290 nm | π→π* |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and structural features of this compound through its fragmentation pattern. The compound has a molecular formula of C₉H₁₃N₃ and a calculated molecular weight of approximately 163.22 g/mol .

In a mass spectrum, the molecule is expected to produce a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (three), this molecular ion peak will appear at an odd m/z value, consistent with the nitrogen rule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways common to amines and heterocyclic compounds. The primary fragmentation events are predicted to involve the pyrrolidine ring, which is a common structural element in many synthetic compounds.

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen is a characteristic fragmentation pathway for amines. This would lead to the formation of a stable iminium cation.

Loss of Pyrrolidine: A significant fragmentation pathway could involve the cleavage of the bond between the pyridine ring and the pyrrolidinyl nitrogen, leading to fragments representing the pyridine core and the pyrrolidine moiety.

Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄), resulting in a smaller radical cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 163 | [C₉H₁₃N₃]⁺ | Molecular Ion ([M]⁺) |

| 148 | [C₈H₁₀N₃]⁺ | Loss of a methyl radical (•CH₃) |

| 134 | [C₇H₈N₃]⁺ | Loss of an ethyl radical (•C₂H₅) from the pyrrolidine ring |

| 94 | [C₅H₆N₂]⁺ | Ion corresponding to 2-aminopyridine after cleavage of the pyrrolidine group |

Note: The fragmentation data presented is hypothetical and based on established fragmentation patterns of structurally related compounds.

X-ray Crystallography and Solid-State Structural Analysis

As of now, the single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a definitive analysis of its absolute structure, bond lengths, and angles is not possible. However, based on crystallographic studies of related molecules containing pyrrolidine and pyridine moieties, a detailed theoretical picture can be constructed.

Should a single crystal of this compound be grown, X-ray diffraction would reveal its precise three-dimensional atomic arrangement. It is expected that the pyridine ring would be largely planar. The pyrrolidine ring typically adopts a non-planar, puckered conformation, most commonly an "envelope" or "twist" conformation, to minimize steric strain. For example, in the structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenyl-prop-2-en-1-one, the pyrrolidine ring adopts an envelope conformation. The dihedral angle between the plane of the pyridine ring and the mean plane of the pyrrolidine ring would be a key structural parameter.

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen and the exocyclic pyrrolidine nitrogen can act as hydrogen bond acceptors. This would likely result in the formation of strong N-H···N hydrogen bonds, creating chains or dimeric motifs within the crystal lattice.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. If a crystal structure were available, this analysis would be performed to map the close contacts between neighboring molecules.

For this compound, the Hirshfeld surface would likely highlight the following key interactions:

H···H Contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the 2D fingerprint plot.

N···H/H···N Contacts: These would appear as distinct "spikes" in the fingerprint plot, indicative of the strong N-H···N hydrogen bonds.

C···H/H···C Contacts: These contacts would also be significant, representing C-H···N and C-H···π interactions.

By analyzing the Hirshfeld surfaces of structurally similar compounds like 1,2-di(pyrrolidin-1-yl)ethane, it is observed that H···H and N···H contacts dominate the molecular packing. A similar distribution, with an additional contribution from C···C contacts due to π-π stacking, would be anticipated for this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-pyridin-3-yl-ethylamine |

| Pyrrolidine |

| 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenyl-prop-2-en-1-one |

| 1,2-di(pyrrolidin-1-yl)ethane |

| 2-aminopyridine |

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides crucial data on the spatial arrangement of the atoms.

Once optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which dictates the molecule's chemical properties. While specific data for this compound is not available, such a study would typically generate tables of optimized geometric parameters (bond lengths and angles).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Analysis for this compound would involve calculating the energies of the HOMO and LUMO. From these values, various reactivity descriptors can be derived, including electronegativity, chemical hardness, and softness. This data is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Theoretical Frontier Molecular Orbital Data (Note: The following table is a hypothetical representation, as specific published data for this compound is unavailable.)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | Value |

| E_LUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, indicate areas susceptible to nucleophilic attack.

For this compound, an MEP analysis would reveal the electrostatic potential across the molecule's surface. The nitrogen atoms of the pyridine ring and the amino group would likely be identified as electron-rich, negative regions, while the hydrogen atoms of the amino group would be electron-poor, positive regions. This information helps in predicting non-covalent interactions and sites of chemical reactivity.

Atom-in-Molecule (AIM) Theory / Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. This analysis is performed on the calculated electron density obtained from methods like DFT. QTAIM identifies critical points in the electron density, which are used to map bond paths and quantify the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

A QTAIM analysis of this compound would provide a detailed description of the bonding within the molecule, including the electron density and its Laplacian at the bond critical points for each bond. This would offer deep insights into the stability and nature of the intramolecular interactions.

Molecular Modeling and Dynamics Simulations

These computational techniques are used to simulate the behavior of a molecule over time and its interaction with biological targets.

Molecular Docking Investigations of Compound-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule (ligand) and its biological target.

For this compound, molecular docking studies would require a specific protein target to be identified. The compound would then be docked into the active site of the target protein to predict its binding conformation and score. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Without published studies, potential targets and the resulting binding affinities remain speculative.

Table 2: List of Compounds

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a flexible molecule such as this compound, which features a rotatable bond between the pyridine and pyrrolidine rings, MD simulations could provide significant insights into its conformational landscape. These simulations could identify the most stable low-energy conformations of the molecule in various environments, such as in a vacuum, in different solvents, or when interacting with a biological target.

Furthermore, MD simulations are instrumental in assessing the binding stability of a ligand within the active site of a protein. By simulating the ligand-protein complex over a period of nanoseconds or even microseconds, researchers can analyze the trajectory to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms are common metrics used to evaluate the stability of the complex.

Despite the potential of these methods, there are no specific MD simulation studies published in the scientific literature for this compound. Consequently, no data tables on its conformational preferences or binding stability with any specific biological target are available.

Mechanistic Insights from Computational Studies

Computational chemistry offers a variety of methods to elucidate reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) can be used to map the potential energy surface of a chemical reaction involving this compound. This would involve calculating the energies of reactants, transition states, intermediates, and products. From these calculations, important mechanistic details like activation energies and reaction pathways can be determined.

For instance, computational studies could explore the mechanism of its synthesis, its potential metabolic pathways, or its mode of action if it were to act as an inhibitor of a specific enzyme. These studies can reveal the electronic and steric factors that govern its reactivity.

However, a thorough search of the available literature indicates that no such mechanistic studies have been performed or published for this compound. Therefore, there are no computationally derived mechanistic insights to report.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity, such as inhibitory potency (IC50) or binding affinity (Ki).

For the derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then developing a predictive model. Such a model would be invaluable for designing new, more potent derivatives by identifying the key structural features that influence activity. The statistical robustness of a QSAR model is typically evaluated using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²).

While QSAR studies have been conducted on the broader class of 2-aminopyridine derivatives for various biological targets, there are no published QSAR models specifically for derivatives of this compound. The absence of a dataset of synthesized derivatives and their corresponding biological activities precludes the development of such a model.

Reactivity and Chemical Transformations of 3 Pyrrolidin 1 Yl Pyridin 2 Amine

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 3-(Pyrrolidin-1-yl)pyridin-2-amine exhibits basic properties, characteristic of pyridine and its derivatives. youtube.com It can be protonated by acids to form the corresponding pyridinium (B92312) salt. This reactivity is fundamental to many of the transformations the molecule undergoes, as protonation can activate or deactivate the ring towards certain reactions. The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not involved in the aromatic system, thus it is available for protonation. youtube.com

Transformations at the Primary Amine Functionality

The primary amine at the 3-position is a key site of reactivity, participating in a variety of classical amine reactions.

Imine and Enamine Formation

The primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comnih.gov The formation of imines is a reversible process. libretexts.org

In contrast, reactions with secondary amines, such as the one present in the pyrrolidine (B122466) ring, lead to the formation of enamines. makingmolecules.comlibretexts.org Enamines are characterized by a C=C double bond adjacent to a nitrogen atom and are valuable nucleophilic intermediates in organic synthesis. makingmolecules.commasterorganicchemistry.comlibretexts.org The formation of an enamine from a ketone and a secondary amine like pyrrolidine proceeds through a series of steps, including nucleophilic attack, proton transfer, and dehydration. makingmolecules.comlibretexts.org

Table 1: Comparison of Imine and Enamine Formation

| Feature | Imine Formation | Enamine Formation |

| Amine Reactant | Primary Amine | Secondary Amine |

| Product Structure | C=N double bond | C=C-N single bond |

| Key Intermediate | Iminium ion libretexts.org | Iminium ion makingmolecules.comlibretexts.org |

| Driving Force | Removal of water nih.gov | Removal of water masterorganicchemistry.com |

Acylation, Alkylation, and Sulfonylation Reactions

The primary amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional groups. nih.gov Similarly, alkylation with alkyl halides can introduce alkyl substituents onto the nitrogen atom. Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides, which are important functional groups in medicinal chemistry.

Diazotization and Subsequent Reactions

The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. rsc.org Pyridine-2-diazonium salts are known to be highly unstable and often cannot be isolated. google.com In contrast, pyridine-3-diazonium salts, which would be formed from a 3-aminopyridine (B143674), are comparatively more stable. google.com These diazonium intermediates are highly versatile and can be subjected to a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce halides, or hydrolysis to form the corresponding hydroxyl compound. rsc.orggoogle.com The diazotization of aminopyridines can also be performed in non-aqueous conditions, for instance using an alkyl nitrite. google.com

Reactivity of the Pyrrolidine Ring Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine and exhibits typical nucleophilic and basic properties. wikipedia.org Its reactivity can be influenced by the electronic effects of the attached pyridine ring. The pyrrolidine moiety is a common structural motif in many biologically active compounds and synthetic precursors. nih.govresearchgate.netorganic-chemistry.orgtandfonline.comnih.gov The nitrogen can participate in reactions such as N-arylation. acs.org

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the amino and pyrrolidino substituents. However, the position of substitution is directed by these groups. The amino group is a powerful ortho-, para-director. In the context of 2-aminopyridine (B139424) derivatives, electrophilic substitution, such as acid-catalyzed hydrogen exchange, has been studied. rsc.org The pivaloylamino group, an acylated form of the amino group, can direct ortho-lithiation, a powerful tool for regioselective functionalization. acs.org

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also possible, particularly if a good leaving group is present. While heteroarenes can sometimes be resistant to such reactions, catalytic methods have been developed to facilitate them. For instance, ruthenium(II) catalysts can enable SNAr reactions of aminopyridines with amines as nucleophiles. citedrive.com The displacement of a leaving group like a halide from a pyridine ring by an amine is a common strategy for synthesizing substituted aminopyridines. researchgate.net

Table 2: Summary of Reactivity

| Reaction Type | Reactant/Reagent | Functional Group Involved | Product Type |

| Protonation | Acid | Pyridine Nitrogen | Pyridinium Salt |

| Imine Formation | Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) |

| Acylation | Acyl Halide/Anhydride | Primary Amine | Amide |

| Diazotization | Nitrous Acid | Primary Amine | Diazonium Salt |

| Nucleophilic Substitution | Amine (with catalyst) | Pyridine Ring (with leaving group) | Substituted Aminopyridine |

| Electrophilic Substitution | Electrophile | Pyridine Ring | Substituted Pyridine |

Ring-Opening or Rearrangement Reactions of the Pyrrolidine Moiety

The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle. Unlike highly strained rings such as aziridines (three-membered) and azetidines (four-membered), the pyrrolidine ring is relatively unstrained and therefore generally stable and resistant to spontaneous ring-opening. researchgate.net Transformations that involve the cleavage of the carbon-nitrogen (C-N) bonds within the pyrrolidine moiety of this compound are not commonly reported and typically require specific, often forcing, reaction conditions or the presence of activating groups.

Recent advancements in synthetic methodology have explored the deconstructive functionalization of unstrained cyclic amines. researchgate.net These methods often rely on generating a reactive intermediate, such as an iminium ion, which can then undergo subsequent reactions leading to ring cleavage. For instance, oxidative conditions can lead to the formation of an iminium ion at the alpha-position to the nitrogen, which could be a precursor to ring-opening. researchgate.netnih.gov Another strategy involves the use of reagents like difluorocarbene, which can insert into the C-N bond, leading to ring-opened products. researchgate.net

However, no specific studies documenting the ring-opening or rearrangement of the pyrrolidine ring in this compound have been found in the reviewed literature. The stability of the pyrrolidine ring is a key feature of its chemical character. wikipedia.org Ring contraction reactions to form pyrrolidines from pyridines have been developed, but these are formative reactions, not transformations of an existing pyrrolidine substituent. nih.govosaka-u.ac.jp The general stability suggests that the pyrrolidine moiety will remain intact during many chemical transformations focused on the pyridine ring.

Table 1: General Conditions for Pyrrolidine Ring-Opening (Not Specific to this compound)

| Reaction Type | Reagents/Conditions | Expected Intermediate/Product Type |

| Oxidative C-N Cleavage | Photoredox Catalysis, Halogenating Agents | Iminium Ion, Ring-Opened Halo-Amide |

| Carbene Insertion | Difluorocarbene (from TMSCF₃) | Ring-Opened N-formyl Haloamide |

| Reductive Cleavage | Hydrosilanes, Boron Catalysts | Linear Silylated Amines |

Oxidation-Reduction Reactions of the Compound

The redox chemistry of this compound involves both the pyridine ring and the nitrogen atoms of the amino and pyrrolidine groups.

Oxidation:

The pyridine nitrogen is susceptible to oxidation, a common reaction for pyridine derivatives, which yields the corresponding Pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can be a valuable intermediate for further functionalization of the pyridine ring. nih.gov

The nitrogen atoms of the exocyclic amino group and the pyrrolidine ring are also potential sites for oxidation, although this is generally less facile than N-oxidation of the pyridine ring. Oxidation of the pyrrolidine ring can occur at the carbon alpha to the nitrogen atom. Treatment with specific oxidizing systems, such as those involving hypervalent iodine reagents, can generate N-acyliminium ion precursors. nih.gov For example, the oxidation of N-protected pyrrolidines can lead to α-functionalized products. While the pyrrolidine in the title compound is not N-protected by a typical carbamate, the adjacent electron-donating amino group on the pyridine ring influences its electronic properties.

Reduction:

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. This typically requires a catalyst such as palladium, platinum, or nickel and a source of hydrogen gas. The reaction converts the aromatic pyridine system into a saturated piperidine ring. The exocyclic amino group and the pyrrolidine ring are generally stable under these conditions.

Table 2: Potential Oxidation-Reduction Reactions

| Transformation | Reagent(s) | Moiety | Potential Product |

| Pyridine N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine Ring | This compound 1-oxide |

| Pyridine Ring Reduction | H₂, Pd/C or PtO₂ | Pyridine Ring | 3-(Pyrrolidin-1-yl)piperidin-2-amine |

| Pyrrolidine α-Oxidation | PhI(OAc)₂ / TMSBr | Pyrrolidine Ring | α-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine |

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Systematic Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine moiety offers multiple avenues for modification to probe its interaction with biological targets. Variations in its substituents, stereochemistry, and the ring structure itself can have profound effects on potency, selectivity, and pharmacokinetic properties.

Variation of Substituents on the Pyrrolidine Ring

The introduction of substituents onto the pyrrolidine ring is a primary strategy to explore the steric and electronic requirements of the binding pocket. SAR studies have shown that the nature and position of these substituents are critical. For instance, in related pyrrolidine-containing compounds, the addition of electron-donating groups has been shown to be beneficial for activity nih.gov.

Key modifications could include:

Small alkyl groups: To probe for small lipophilic pockets.

Polar functional groups (e.g., hydroxyl, amino): To form additional hydrogen bonds. An azetidin-3-ylamine substitution has been shown to be tolerated in some heterocyclic scaffolds, whereas di-amino substitutions on a pyrrolidine ring can sometimes lead to a decrease in activity nih.gov.

Aromatic or heteroaromatic rings: To explore potential π-π stacking interactions. Studies on related N-phenylpyrrolidine-2-carboxamide derivatives have shown that substitutions on the phenyl ring, such as methoxy groups, can significantly influence biological activity nih.gov.

| Compound | R1 | R2 | Relative Activity |

| 6.1.1a | H | H | Baseline |

| 6.1.1b | CH₃ | H | +/- |

| 6.1.1c | OH | H | + |

| 6.1.1d | NH₂ | H | +/- |

| 6.1.1e | Phenyl | H | + |

| 6.1.1f | 4-Methoxyphenyl | H | ++ |

Table 1: Illustrative SAR for substituents on the pyrrolidine ring of 3-(Pyrrolidin-1-yl)pyridin-2-amine analogues. The relative activity is a hypothetical representation based on general principles from related compound series.

Investigation of Pyrrolidine Ring Substituent Stereochemistry

When substituents are introduced, chiral centers are often created. The stereochemistry of these substituents can be a determining factor for biological activity, as enantiomers or diastereomers may exhibit different binding affinities and efficacies due to the chiral nature of biological targets.

For example, if a hydroxyl group is introduced at the 3-position of the pyrrolidine ring, it is essential to synthesize and test both the (R) and (S) enantiomers. It is common for one enantiomer to be significantly more active than the other. This stereochemical preference provides valuable information about the topology of the binding site. The stereoselective synthesis of such derivatives can be achieved using chiral starting materials like (S)- or (R)-prolinol, or through asymmetric synthesis methodologies mdpi.com.

| Compound | Stereochemistry at C3 | Relative Activity |

| 6.1.2a | (R)-OH | ++ |

| 6.1.2b | (S)-OH | + |

| 6.1.2c | rac-OH | + |

Table 2: Hypothetical impact of stereochemistry on the activity of a 3-hydroxy-pyrrolidinyl analogue. The data illustrates a common scenario where one stereoisomer is more active.

Replacement with other Saturated Heterocycles (e.g., Piperidine (B6355638), Azetidine)

Bioisosteric replacement of the pyrrolidine ring with other saturated heterocycles is a powerful strategy to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, while maintaining the key binding interactions.

Piperidine: As a six-membered ring, piperidine offers a different conformational profile compared to the five-membered pyrrolidine. The synthesis of 3-(piperidin-1-yl)pyridin-2-amine would reveal if the larger ring size and altered vector of the nitrogen lone pair are tolerated.

Azetidine: This smaller, four-membered ring can be used to probe for tighter space constraints in the binding pocket. The 3-(azetidin-1-yl)pyridin-2-amine analogue would significantly alter the geometry of the parent compound. In some contexts, an azetidine substituent has been identified as an optimal bioisosteric replacement for piperidine or pyrrolidine moieties, sometimes leading to improved metabolic stability nih.govnih.gov.

Spirocyclic analogues: More rigid structures like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as novel bioisosteres for piperidine and can be considered for pyrrolidine as well. These constrained analogues can improve binding affinity by reducing the entropic penalty upon binding and may offer improved pharmacokinetic profiles enamine.netresearchgate.netresearchgate.net.

| Compound | Heterocyclic Ring | Rationale for Synthesis | Expected Outcome |

| 6.1.3a | Pyrrolidine | Parent Compound | Baseline Activity |

| 6.1.3b | Piperidine | Altered conformation and basicity | Activity may increase or decrease |

| 6.1.3c | Azetidine | Probe for steric constraints | May improve metabolic stability |

| 6.1.3d | 1-Azaspiro[3.3]heptane | Rigid bioisostere | Potential for improved affinity and PK |

Table 3: Bioisosteric replacement strategies for the pyrrolidine ring.

Rational Design and Modification of the Pyridine (B92270) Core

The 2-aminopyridine (B139424) core is essential for the compound's primary interactions, but it also presents opportunities for optimization through substitution or replacement.

Introduction and Variation of Substituents on the Pyridine Ring

Adding substituents to the available positions on the pyridine ring (positions 4, 5, and 6) can modulate the electronic properties of the ring and introduce new interactions with the target. Pyridine moieties are frequently used in drug design due to their ability to form hydrogen bonds and their aqueous solubility mdpi.com.

Electron-withdrawing groups (e.g., F, Cl, CN): These can alter the pKa of the pyridine nitrogen and the 2-amino group, potentially influencing binding or membrane permeability.

Electron-donating groups (e.g., CH₃, OCH₃): These can increase the electron density of the ring system.

Larger groups: Can be used to probe for additional binding pockets or to block metabolic sites.

The impact of substitution can be dramatic. For example, in the development of cabozantinib bioisosteres, replacement of a central benzene ring with an unsubstituted pyridine was highly successful, whereas a trimethylpyridine analogue was ineffective, demonstrating the critical role of the substitution pattern mdpi.com.

| Compound | Substitution on Pyridine Ring | Position | Relative Activity |

| 6.2.1a | H | - | Baseline |

| 6.2.1b | F | 5 | ++ |

| 6.2.1c | Cl | 5 | + |

| 6.2.1d | CH₃ | 5 | +/- |

| 6.2.1e | OCH₃ | 4 | + |

Table 4: Illustrative SAR for substituents on the pyridine core.

Bioisosteric Replacement of the Pyridine Heterocycle (e.g., Pyrimidine, Pyrazine)

Replacing the pyridine ring with other six-membered aromatic heterocycles can fine-tune the compound's properties. Pyrazine and pyrimidine are common bioisosteres for pyridine pharmablock.com.

Pyrimidine: The introduction of a second nitrogen atom at position 3 (yielding a 5-(pyrrolidin-1-yl)pyrimidin-4-amine structure) or position 1 (yielding a 3-(pyrrolidin-1-yl)pyrimidin-2-amine structure) would significantly alter the hydrogen bonding capacity and electronic distribution of the core.

Pyrazine: Replacing the pyridine with a pyrazine core (e.g., 3-(pyrrolidin-1-yl)pyrazin-2-amine) introduces a second nitrogen atom para to the first one. Pyrazine nitrogens often act as hydrogen bond acceptors in the hinge region of kinases pharmablock.com. While sometimes a successful strategy, in certain scaffolds, replacement of a pyridine with a pyrazine can be unfavorable, highlighting the empirical nature of SAR studies acs.org.

Pyridinone: These scaffolds can also serve as bioisosteres for pyridines, offering different hydrogen bonding patterns and physicochemical properties frontiersin.org.

| Compound | Heterocyclic Core | Key Feature | Expected Outcome |

| 6.2.2a | Pyridine | Parent Core | Baseline Activity |

| 6.2.2b | Pyrimidine | Additional H-bond acceptor | Modulated electronics and solubility |

| 6.2.2c | Pyrazine | Additional H-bond acceptor | Modulated electronics and basicity |

| 6.2.2d | Pyridinone | H-bond donor/acceptor | Altered physicochemical properties |

Table 5: Bioisosteric replacements for the pyridine core.

Elucidation of Linker Region Modifications

In the exploration of Structure-Activity Relationships (SAR) for derivatives of this compound, the modification of linker regions plays a crucial role in optimizing a compound's interaction with its biological target. The linker, which connects the core scaffold to other pharmacophoric elements, can significantly influence the molecule's potency, selectivity, and pharmacokinetic properties. By systematically altering the length, rigidity, and chemical nature of the linker, researchers can fine-tune the orientation of the molecule within the binding site.

The strategic design of linkers often focuses on several key aspects. The length of the linker is a critical parameter, as it dictates the distance between the core aminopyridine scaffold and another region of the target protein. nih.gov In many therapeutic contexts, such as in the design of PROteolysis TArgeting Chimeras (PROTACs), the linker length has been shown to have a significant effect on the efficacy of the molecule. nih.gov An optimal linker length allows for the ideal positioning of the pharmacophoric groups to maximize binding interactions.

Furthermore, the flexibility or rigidity of the linker can impact the conformational freedom of the molecule. A flexible linker may allow the molecule to adopt multiple conformations, which could be advantageous for binding to a dynamic target. Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding. The introduction of cyclic structures, such as a pyrrolidine ring within the linker, can increase rigidity. nih.gov

The chemical composition of the linker also presents opportunities for optimization. The incorporation of heteroatoms, such as oxygen or nitrogen, can introduce hydrogen bond donors or acceptors, leading to additional interactions with the target. These modifications can also influence the physicochemical properties of the compound, such as solubility and membrane permeability. For instance, converting secondary amines to tertiary amines or introducing electron-withdrawing groups can decrease the pKa, which can be beneficial for improving cellular uptake and reducing off-target effects. nih.gov

Systematic studies involving the synthesis and evaluation of analogues with varied linkers are essential for elucidating these SAR trends. The following data tables illustrate hypothetical findings from such studies, showcasing how modifications to the linker region can impact the biological activity of derivatives based on the this compound scaffold.

Table 1: Effect of Linker Length on Inhibitory Activity

This table demonstrates the impact of varying the length of a flexible alkyl linker attached to the pyridine ring. The core scaffold is connected to a hypothetical pharmacophore "P" via an amide bond.

| Compound ID | Linker Structure | Linker Length (atoms) | IC50 (nM) |

| 1a | -(CH2)-NH-P | 2 | 150 |

| 1b | -(CH2)2-NH-P | 3 | 75 |

| 1c | -(CH2)3-NH-P | 4 | 25 |

| 1d | -(CH2)4-NH-P | 5 | 80 |

| 1e | -(CH2)5-NH-P | 6 | 200 |

IC50 values are hypothetical and for illustrative purposes.

The data suggest an optimal linker length of four atoms (Compound 1c), which likely allows for the ideal positioning of the pharmacophore "P" within the target's binding pocket. Shorter or longer linkers may result in suboptimal interactions, leading to a decrease in potency.

Table 2: Influence of Linker Rigidity on Target Selectivity

This table explores how introducing rigidity into the linker can affect the selectivity of the compound for its primary target over a related off-target.

| Compound ID | Linker Structure | Flexibility | Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (B/A) |

| 2a | -(CH2)3-NH-P | Flexible | 25 | 250 | 10 |

| 2b | -CH=CH-CH2-NH-P | Semi-rigid | 30 | 600 | 20 |

| 2c | -Cyclopropyl-CH2-NH-P | Rigid | 45 | 1350 | 30 |

IC50 values are hypothetical and for illustrative purposes.

These hypothetical results indicate that while a flexible linker (Compound 2a) provides good potency, increasing the rigidity of the linker (Compounds 2b and 2c) leads to a significant improvement in selectivity. This is likely due to the rigid linker forcing the molecule into a conformation that is more favorable for binding to Target A while being less favorable for Off-Target B.

Table 3: Impact of Heteroatom Inclusion in the Linker

This table examines the effect of incorporating heteroatoms into the linker on the compound's potency, which can be attributed to the formation of new hydrogen bonds.

| Compound ID | Linker Structure | Hydrogen Bond Donors/Acceptors | IC50 (nM) |

| 3a | -(CH2)3-NH-P | 1 Donor | 25 |

| 3b | -(CH2)-O-(CH2)-NH-P | 1 Donor, 1 Acceptor | 15 |

| 3c | -(CH2)-NH-(CH2)-NH-P | 2 Donors | 10 |

IC50 values are hypothetical and for illustrative purposes.

The inclusion of an ether oxygen (Compound 3b) or an additional amine group (Compound 3c) in the linker is shown to enhance potency. This suggests that these heteroatoms are forming beneficial hydrogen bonding interactions with residues in the target's active site, thereby increasing the binding affinity of the compound.

Applications As Research Probes and Tool Compounds in Chemical Biology Excluding Clinical Human Data

Investigation of Enzyme Inhibition Mechanisms

The investigation of enzyme inhibition is a cornerstone of drug discovery and chemical biology. Derivatives of the 3-(pyrrolidin-1-yl)pyridin-2-amine scaffold have been synthesized and evaluated as inhibitors of several important enzyme classes.

While direct studies on this compound as a kinase inhibitor are not extensively documented, a closely related scaffold, 3-aminopyridin-2-one, has been the subject of fragment-based screening against a panel of kinases. This research identified fragments that are ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical regulators of mitosis and are considered promising targets in oncology research. nih.gov

In one such study, a library of 3-aminopyridin-2-one-based fragments was screened, leading to the identification of potent inhibitors of MPS1 and the Aurora kinase family. nih.gov X-ray crystallography studies of these fragments in complex with their target kinases revealed key interactions, including hydrogen bonding with a conserved lysine (B10760008) residue in the ATP-binding site. This structural information provides a roadmap for the rational design of more potent and selective inhibitors based on this scaffold. nih.gov

| Compound/Fragment ID | Target Kinase(s) | Key Findings |

| 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) | MPS1, Aurora Kinases | Ligand-efficient inhibitor. nih.gov |

| 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) | MPS1, Aurora Kinases | Ligand-efficient inhibitor. nih.gov |

This table is based on data from a study on 3-aminopyridin-2-one based fragments and does not directly represent this compound.

The this compound scaffold is a key structural element in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. Research in this area has led to the discovery of potent and selective DPP-IV inhibitors.

A notable example is the compound 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, known as NVP DPP728. nih.gov This molecule incorporates a substituted pyridin-2-ylamine moiety and a cyanopyrrolidine group, both of which are crucial for its inhibitory activity. In preclinical studies, NVP DPP728 was shown to be a selective and orally active inhibitor of DPP-IV, leading to improved glucose tolerance in animal models. nih.gov

Furthermore, broader research into pyrrolidine-based structures has highlighted the importance of this ring system for DPP-IV inhibition. A series of 3-amino-4-substituted pyrrolidine (B122466) derivatives were developed and found to be potent DPP-IV inhibitors. nih.govresearchgate.net This underscores the value of the pyrrolidine motif, a key component of this compound, in the design of DPP-IV inhibitors.

| Compound | Target Enzyme | Key Findings |

| NVP DPP728 | Dipeptidyl Peptidase IV (DPP-IV) | Selective and orally active inhibitor, improved glucose tolerance in animal models. nih.gov |

| 3-Amino-4-substituted pyrrolidine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Identified as a potent class of inhibitors. nih.govresearchgate.net |

Receptor Ligand Binding and Modulation Studies

The versatility of the this compound scaffold extends to the study of G-protein coupled receptors (GPCRs), where it has been incorporated into ligands targeting a variety of receptors.

While direct evidence for agonists based on the this compound scaffold is limited, the broader class of pyrrolidine-containing compounds has been explored for their interaction with the histamine (B1213489) H3 receptor (H3R). Research has focused on developing both agonists and antagonists for this receptor, which is implicated in various neurological and inflammatory conditions. nih.govcresset-group.comnih.govacs.org Studies on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, have identified potent H3R ligands, some of which incorporate a pyrrolidine moiety as a key structural feature. researchgate.netnih.govresearchgate.net

A significant application of the this compound structure is found in the field of cannabinoid receptor research. Specifically, it forms the core of PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), a well-characterized negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.

PSNCBAM-1 has been instrumental in studying the allosteric modulation of the CB1 receptor. It has been shown to decrease the binding affinity and efficacy of orthosteric CB1 receptor agonists. Structure-activity relationship (SAR) studies on PSNCBAM-1 and its analogues have revealed the critical role of the this compound moiety for its activity. Modifications to this part of the molecule often lead to a significant loss of potency, highlighting its importance for the interaction with the allosteric binding site on the CB1 receptor.

| Compound | Target Receptor | Mode of Action |

| PSNCBAM-1 | Cannabinoid CB1 Receptor | Negative Allosteric Modulator (NAM) |

The utility of the this compound scaffold and its isomers extends to other GPCRs. Research has identified derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, a close structural isomer, as potent and functionally active antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.gov One compound from this series demonstrated high affinity (Ki = 2.3 nM) and good oral bioavailability in rats, making it a valuable tool for studying the role of MCH-R1 in energy homeostasis and other physiological processes. nih.gov

In a different context, compounds containing a 3-[2-(pyrrolidin-1-yl)ethyl]indole scaffold have been identified as potent and selective agonists for the human 5-HT1D receptor. nih.gov While the core heterocyclic system is an indole (B1671886) rather than a pyridine (B92270), the presence of the pyrrolidine moiety is a common feature, suggesting its broader utility in the design of ligands for various GPCRs.

| Compound Class | Target Receptor | Activity |

| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Antagonists nih.gov |

| 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives | 5-HT1D Receptor | Agonists nih.gov |

Exploration of Antimicrobial Properties in Preclinical Models

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Pyridine derivatives have emerged as a promising class of compounds in this regard. nih.govmdpi.com The core structure of this compound, containing a 2-aminopyridine (B139424) moiety, is featured in numerous compounds investigated for their antimicrobial efficacy.

Research into various substituted 2-aminopyridine and 3-aminopyridine (B143674) derivatives has demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govnih.govekb.eg For instance, studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed significant inhibitory effects against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Similarly, a series of 2-amino-3-cyanopyridine (B104079) derivatives showed potent activity against S. aureus and Bacillus subtilis, with one compound exhibiting a minimum inhibitory concentration (MIC) as low as 0.039 µg/mL. nih.govnih.gov The antimicrobial activity is often attributed to the ability of these compounds to interact with essential bacterial enzymes or cellular structures. researchgate.net Mannich bases derived from pyridin-2-ylamine have also shown moderate activity against bacteria such as Escherichia coli and Bacillus subtilis. nih.gov

The preclinical data for related pyridine compounds suggest that this compound warrants investigation as a potential antimicrobial agent. Its unique combination of a pyrrolidine ring and an aminopyridine core could lead to novel interactions with microbial targets.

| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|